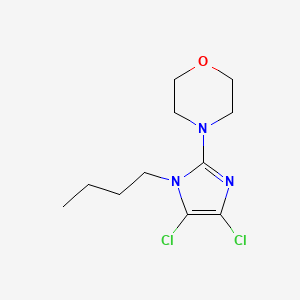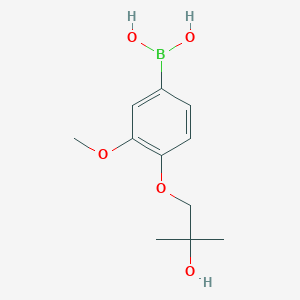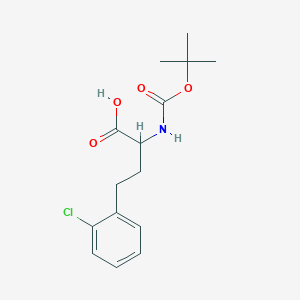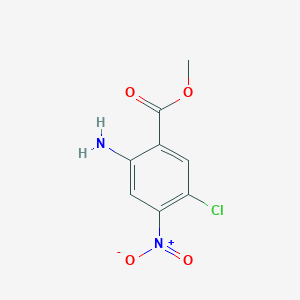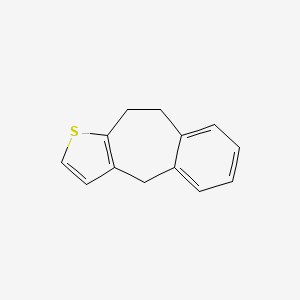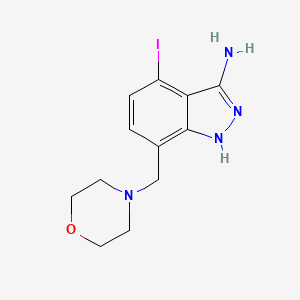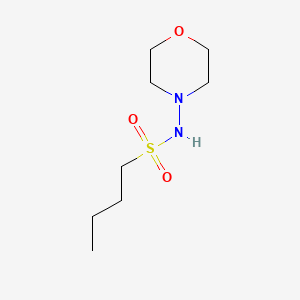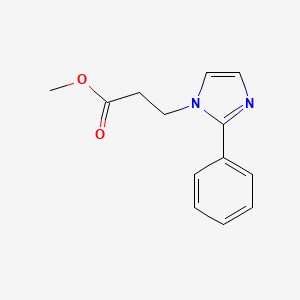
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring and a methyl ester group at the propionate side chain. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylimidazole with methyl 3-bromopropionate under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromopropionate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring can coordinate with metal ions, affecting various biochemical processes. The phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
Methyl 3-(1H-imidazol-1-yl)propionate: Lacks the phenyl group, resulting in different biological activities.
2-Phenylimidazole: Lacks the propionate side chain, affecting its solubility and reactivity.
Methyl 3-(2-methyl-1H-imidazol-1-yl)propionate: Contains a methyl group instead of a phenyl group, altering its chemical properties.
Uniqueness
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propionate is unique due to the presence of both the phenyl group and the propionate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
methyl 3-(2-phenylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-12(16)7-9-15-10-8-14-13(15)11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
InChIキー |
CZTSVPFTLHVEQO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCN1C=CN=C1C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(1,2,4-Triazol-1-yl)-1H-indol-3-yl]ethyl alcohol](/img/structure/B8434754.png)
![2-[1-(3-hydroxypropyl)-1H-indol-3-yl]acetamide](/img/structure/B8434760.png)
![2-[(6-Amino-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8434765.png)
